molecular formula C8H7Br B128962 2-Bromostyrene CAS No. 2039-88-5

2-Bromostyrene

Cat. No.: B128962
CAS No.: 2039-88-5
M. Wt: 183.04 g/mol
InChI Key: SSZOCHFYWWVSAI-UHFFFAOYSA-N
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Description

2-Bromostyrene, with the chemical formula C8H7Br, is an organic compound characterized by a bromine atom attached to a styrene backbone. This colorless liquid is known for its applications in various chemical processes and is often used as a building block in organic synthesis .

Scientific Research Applications

2-Bromostyrene has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Bromostyrene is a synthetic intermediate used in various chemical reactionsInstead, it is used in chemical synthesis due to its reactivity .

Mode of Action

As a synthetic intermediate, this compound’s mode of action is primarily through its chemical reactivity. The bromine atom on the styrene ring makes it a good electrophile, allowing it to participate in various chemical reactions. For example, it can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile .

Biochemical Pathways

For instance, it can be used to prepare trans-1-(2-bromophenyl)-2-(3-bromophenyl)ethene, a compound that could potentially be involved in various chemical reactions .

Pharmacokinetics

Due to its chemical structure, it is likely to have low water solubility and could be absorbed through the skin or lungs if exposed .

Result of Action

The primary result of this compound’s action is the formation of new chemical compounds through its reactions with other substances. The specific results depend on the conditions of the reaction and the other reactants involved .

Safety and Hazards

2-Bromostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 2-Bromostyrene research could involve further exploration of its photo-induced trifunctionalization via remote radical migration reactions of tetracoordinate boron species . This reaction has high atom economy, broad substrate scope, and can generate diversified valuable products with tertiary or quaternary carbon center . With diborons as substrates, C sp2 -B and C sp3 -B are established simultaneously, which are precious synthetic building blocks in chemical synthesis .

Biochemical Analysis

Biochemical Properties

It is known that 2-Bromostyrene can participate in various chemical reactions due to the presence of a bromine atom and a vinyl group . The bromine atom can be replaced by other groups in nucleophilic substitution reactions, and the vinyl group can participate in addition reactions. These properties may allow this compound to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Molecular Mechanism

Given its chemical structure, it could potentially interact with various biomolecules through covalent bonding or intermolecular forces .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromostyrene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with halogens and hydrogen halides.

    Polymerization: It can be polymerized to form polystyrene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Addition Reactions: Reagents such as bromine and hydrogen bromide are used under controlled conditions.

    Polymerization: Catalysts like benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed:

Comparison with Similar Compounds

2-Bromostyrene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other bromostyrene derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-bromo-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZOCHFYWWVSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27290-16-0
Record name Benzene, 1-bromo-2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8040777
Record name 2-Bromostyrene
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Molecular Weight

183.04 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzene, ethenyl-, ar-bromo derivs.
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CAS No.

2039-88-5, 125904-11-2
Record name 2-Bromostyrene
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Record name 2-Bromostyrene
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Record name Benzene, ethenyl-, ar-bromo derivs.
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Record name Benzene, ethenyl-, ar-bromo derivs.
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Record name 2-Bromostyrene
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Record name Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs.
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Record name 2-bromostyrene
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Record name Reaction mass of bromostyrene and dibromostyrene
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Record name 2-BROMOSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Bromostyrene?

A1: this compound has the molecular formula C8H7Br and a molecular weight of 183.05 g/mol.

Q2: Are there any studies on the molecular structure of this compound?

A2: Yes, gas-phase electron diffraction and ab initio molecular orbital calculations have been used to determine the molecular structure of this compound and its isomer, (E)β-bromostyrene. []

Q3: How does the position of the bromine atom in brominated polystyrene affect its miscibility with conventional polystyrene?

A3: Research shows that the position of bromine substitution on the styrene ring significantly impacts the miscibility of poly(bromostyrene) with polystyrene. Poly(this compound) exhibits a lower critical-solution temperature (LCST) with PS, while poly(4-bromostyrene) shows an upper critical solution temperature (UCST). Interestingly, poly(3-bromostyrene) displays a combined LCST/UCST phase diagram. [] This suggests that ortho substitution may be more favorable for miscibility enhancement in flame-retardant brominated polystyrene blends.

Q4: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A4: Yes, this compound effectively undergoes palladium-catalyzed cross-coupling reactions with both primary and secondary amines. This method provides a new approach for synthesizing enamines and imines. [] Notably, the reaction with substituted 2-bromopropenes allows for the regioselective synthesis of isomerizable terminal enamines without double bond isomerization.

Q5: What is a novel application of this compound in material science?

A5: this compound serves as a crucial building block in synthesizing a high-spin and durable polyradical molecule. The process involves polymerizing 4-N,N-Bis(4-methoxy- and -tert-butylphenyl)amino-2-bromostyrene (compound 5) using a palladium-phosphine catalyst, followed by oxidation with a nitrosonium ion. This results in a stable polyradical with potential applications in various fields. []

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Absolutely, this compound acts as a versatile starting material for synthesizing various heterocyclic compounds:

  • Isothiochroman-1-thiones: Reacting α-substituted 2-lithiostyrenes (derived from this compound) with carbon disulfide produces 4-substituted isothiochroman-1-thiones. [, ]
  • 3,3-Disubstituted phthalides: Reacting α-substituted 2-lithiostyrenes with carbon dioxide, followed by treatment with hydrochloric acid, yields 3,3-disubstituted phthalides. []
  • Isochromans: Treating 1-(2-vinylphenyl)propan-2-ols (synthesized from 2-bromostyrenes and epoxides) with hydriodic acid leads to the formation of isochromans. []
  • Indoles, Carbazoles, Acridines, and Dibenzozepines: Palladium-catalyzed condensation of this compound and 2-chloroaniline derivatives yields diphenylamine intermediates. Depending on the ligand used in the palladium catalyst, these intermediates can be selectively transformed into indoles, carbazoles, acridines, or dibenzozepines. []

Q7: How does this compound contribute to the synthesis of complex molecules like benzo[e]indolizidines?

A7: this compound plays a key role in the synthesis of enantiopure (2S,3S,3aS,5S)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3,5-triol, also known as 2,3,5-trihydroxybenzo[e]indolizidine. [] The synthesis involves a 1,3-dipolar cycloaddition of a pyrroline N-oxide to this compound, followed by several steps including isoxazolidine N–O bond reduction and a copper-catalyzed cyclization. This highlights the versatility of this compound in constructing complex molecular frameworks.

Q8: What is the role of this compound in synthesizing tetrahydroquinolines and tetrahydro-1,8-naphthyridines?

A8: this compound serves as a starting point for a modular synthesis of highly functionalized tetrahydroquinolines and a 1,2,3,4-tetrahydro-1,8-naphthyridine. [] This approach involves a 1,3-dipolar cycloaddition of a nitrone to this compound, followed by isoxazolidine N-O cleavage and a copper-catalyzed aromatic N-substitution/cyclization.

Q9: How is this compound utilized in polymer chemistry?

A9: this compound is a key monomer in the synthesis of pseudo-ladderized polystyrenes. This is achieved through palladium-catalyzed polymer direct arylation using poly(this compound) as the prepolymer. [] This method highlights the utility of this compound in constructing complex polymer architectures.

Q10: Can you elaborate on the use of this compound in synthesizing alkenylsilanes and its subsequent application?

A10: this compound plays a crucial role in a palladium-catalyzed disilylation reaction with hexamethyldisilane, leading to the efficient and stereoselective synthesis of diverse alkenylsilanes. [] This methodology accommodates the preparation of disubstituted, trisubstituted, and tetrasubstituted alkenylsilanes. Notably, the tetrasubstituted alkenylsilanes serve as valuable precursors for synthesizing diarylated benzosiloles, which hold promise as potential AIE and fluorene materials.

Q11: Have there been any computational studies on reactions involving this compound?

A11: Yes, computational studies, alongside experimental investigations, have been employed to elucidate the mechanism of a copper(I)-catalyzed 1,3-migration reaction involving 2-bromostyrenes. [] These studies revealed that the reaction proceeds through a series of formal sigmatropic shifts without any changes in the copper oxidation state.

Q12: Are there DFT studies related to this compound?

A12: DFT studies have been conducted to understand the reactivity trends in the hydrogenation of substituted quinolines using an iridium nanoparticle catalyst. [] This involved comparing the hydrogenation of 2-, 4-, and 8-methylquinoline. Additionally, the hydrogenation of this compound was investigated, revealing a 75% conversion with high chemoselectivity towards 2-bromoethylbenzene.

Q13: How does the structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions with amines?

A13: While this compound effectively couples with both primary and secondary amines, steric hindrance significantly impacts the reaction. Amines with bulky substituents exhibit lower conversion rates. [] Conversely, 1-Bromostyrene demonstrates greater reactivity in these reactions, suggesting that the position of the bromine atom plays a crucial role.

Q14: What is known about the stability of this compound?

A14: While specific studies on the stability of this compound under various conditions are limited within the provided research, it's important to handle this compound with care. As a halogenated aromatic hydrocarbon, this compound may be susceptible to light, heat, and oxidizing agents.

Q15: Are there any specific safety concerns regarding the use of this compound?

A15: While the research papers provided do not delve into specific safety regulations for this compound, it's crucial to handle this compound responsibly. As with all chemicals, appropriate safety measures should be in place during handling, storage, and disposal.

Q16: Is there any research on the biodegradation of this compound?

A16: Yes, research has explored the microbial oxidation of this compound using the bacterium Pseudomonas putida 39/D. [, ] This study led to the isolation and identification of metabolites, offering insights into the biodegradation pathways of this compound.

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